(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid
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Overview
Description
(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique chemical properties. This compound is characterized by the presence of difluoromethyl and difluorophenyl groups attached to a boronic acid moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid typically involves the use of difluoromethylation reagents and boronic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactionsThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The difluoromethyl and difluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions include various boronic esters, acids, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a versatile reagent in chemical synthesis. The difluoromethyl and difluorophenyl groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)boronic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of difluoromethyl and difluorophenyl groups.
Uniqueness
(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid is unique due to the presence of both difluoromethyl and difluorophenyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
[4-(difluoromethyl)-3,5-difluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,7,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBVIVPHAPUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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